Eslicarbazepine
描述
属性
IUPAC Name |
(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316900 | |
| Record name | Eslicarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104746-04-5 | |
| Record name | Eslicarbazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eslicarbazepine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eslicarbazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eslicarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESLICARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
合成路线及反应条件: 依司卡波沙平乙酸酯的合成涉及依司卡波沙平的乙酰化。该过程通常包括以下步骤:
活性成分研磨: 活性成分依司卡波沙平乙酸酯被研磨成细粉。
混合造粒材料: 研磨后的依司卡波沙平乙酸酯与造粒材料(如交联羧甲基纤维素钠和聚维酮)混合。
造粒: 将混合物造粒以形成均匀的颗粒。
干燥: 将颗粒干燥以去除任何水分。
添加辅助材料: 将额外的辅助材料(如硬脂酸镁)添加到干燥的颗粒中。
压片: 将最终混合物压制成片剂.
工业生产方法: 在工业环境中,依司卡波沙平乙酸酯片剂的生产涉及类似的步骤,但规模更大。 该过程包括使用高容量混合器、造粒机和压片机以确保最终产品的均匀性和一致性 .
化学反应分析
反应类型: 依司卡波沙平经历几种类型的化学反应,包括:
水解: 依司卡波沙平乙酸酯在肝脏中迅速水解为依司卡波沙平。
常用试剂和条件:
水解: 该反应在肝脏中酯酶存在的情况下发生。
结合: 该反应涉及 UDP-葡萄糖醛酸转移酶.
主要产物:
- 水解的主要产物是依司卡波沙平。
- 结合的主要产物是依司卡波沙平葡萄糖醛酸苷 .
科学研究应用
Focal Seizures
Eslicarbazepine is primarily approved as an adjunctive therapy for adults with partial-onset seizures. Its efficacy has been established through numerous clinical trials demonstrating significant reductions in seizure frequency.
- Clinical Trials : A pivotal study showed that this compound significantly reduced seizure frequency in patients with focal seizures. In a non-interventional study involving 117 patients, 82% achieved at least a 50% reduction in seizure frequency after three months of treatment .
| Study Duration | Patient Population | Dosage Range | Seizure Reduction Rate |
|---|---|---|---|
| 3 months | 117 patients | 400-1600 mg | 82% |
| 12 months | Varies | 800 mg/day | 62% seizure-free rate |
Elderly Patients
Research indicates that this compound is well-tolerated and effective in elderly patients with focal seizures. A retrospective survey involving patients over 65 years showed a retention rate of 69% and a responder rate of 62% after one year of treatment .
- Key Findings :
- Mean age: 71.2 years
- Average dose: 850 mg/day
- Common adverse effects: Dizziness, nausea, ataxia
Chronic Pain Management
Recent studies have explored the potential use of this compound in managing chronic pain conditions, such as fibromyalgia. A phase II clinical trial aimed to assess the efficacy of this compound in relieving pain associated with fibromyalgia.
- Study Design : This randomized, double-blind, placebo-controlled trial involved approximately 480 subjects over a period of 13 weeks, focusing on pain relief and safety .
| Treatment Group | Dosage | Duration |
|---|---|---|
| This compound | 400 mg / 800 mg / 1200 mg daily | Up to 13 weeks |
| Placebo | Identical appearance | Up to 13 weeks |
Case Study: Transition from Other Antiepileptics
In a post-authorisation study involving patients switching from carbamazepine or oxcarbazepine to this compound, significant improvements were noted:
作用机制
依司卡波沙平通过抑制电压门控钠通道发挥作用。这种抑制稳定了钠通道的失活状态,阻止其恢复到激活状态。这种作用降低了神经元反复放电的可能性,这是癫痫发作活动的特征。 涉及的具体分子靶标和途径包括神经元中的电压门控钠通道 .
类似化合物:
- 卡马西平
- 奥卡西平
- 左乙拉西坦
比较:
- 卡马西平: 与依司卡波沙平一样,卡马西平抑制电压门控钠通道。 依司卡波沙平对钠通道失活状态的选择性更高,这可能导致更少的副作用 .
- 奥卡西平: 依司卡波沙平是奥卡西平的代谢物。 两种化合物具有相似的作用机制,但依司卡波沙平被认为更有效且毒性更低 .
- 左乙拉西坦: 与依司卡波沙平不同,左乙拉西坦与突触囊泡蛋白 SV2A 结合,调节神经递质释放。 这种作用机制的不同使得左乙拉西坦适用于不同类型的癫痫发作 .
相似化合物的比较
Structural Differences
- Carbamazepine (CBZ) : Contains a double bond at the 10,11 position, leading to epoxide metabolite formation linked to adverse effects (e.g., hepatotoxicity) .
- Oxcarbazepine (OXC): A keto analog of CBZ, metabolized to licarbazepine (non-toxic), but still produces (R)-licarbazepine, which has lower efficacy than the (S)-enantiomer .
- Eslicarbazepine : Exists as the (S)-enantiomer (this compound), avoiding (R)-licarbazepine and toxic epoxides. Its acetate prodrug enhances bioavailability .
Table 1: Structural and Metabolic Profiles
| Compound | Key Structural Feature | Major Metabolites | Toxic Metabolites? |
|---|---|---|---|
| Carbamazepine | 10,11 double bond | Carbamazepine-10,11-epoxide | Yes |
| Oxcarbazepine | 10-keto group | (S)-licarbazepine, (R)-licarbazepine | No (but (R)-isomer less effective) |
| This compound | 10,11 dihydroxy group | This compound (94% exposure) | No |
Pharmacokinetics
- Bioavailability : ESL has high oral bioavailability (>90%), comparable to OXC but superior to CBZ, which requires CYP3A4 activation .
- Drug Interactions: ESL induces CYP3A4 and UGT1A1, reducing exposure to oral contraceptives and simvastatin . CBZ strongly induces CYP3A4/2C9, increasing interactions with warfarin, lamotrigine, and others . Concomitant CBZ or phenobarbital decreases ESL exposure by 30–40% via enzyme induction .
Table 2: Key PK Parameters
| Parameter | This compound | Carbamazepine | Oxcarbazepine |
|---|---|---|---|
| Half-life (hrs) | 20–24 | 25–65 | 8–10 (OXC); 10–20 (licarbazepine) |
| Renal Excretion | ~66% | <1% | ~40% |
| Enzyme Induction | Moderate | Strong | Moderate |
Clinical Efficacy
- Monotherapy: ESL (800–1600 mg/day) demonstrated non-inferiority to CBZ-CR in adults with newly diagnosed epilepsy, with a 47% seizure-free rate vs. 46% for CBZ .
- Adjunctive Therapy : In refractory focal seizures, ESL reduced seizure frequency by 37–46% vs. placebo . A meta-analysis showed comparable efficacy to lacosamide and perampanel .
- OXC Transition : Patients switching from OXC/CBZ to ESL maintained or improved seizure control with fewer adverse effects (AEs) .
Table 3: Adverse Event Rates
| AE | This compound | Carbamazepine | Oxcarbazepine |
|---|---|---|---|
| Dizziness | 20–25% | 30–35% | 25–30% |
| Hyponatremia | 3.8% | 5–10% | 25–73% |
| Rash | 4–6% | 10–15% | 8–10% |
Special Populations and Long-Term Use
生物活性
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults and children. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article presents a comprehensive overview of these aspects, supported by data tables and research findings.
This compound functions mainly as a voltage-gated sodium channel blocker . Unlike traditional sodium channel blockers, ESL selectively enhances slow inactivation of these channels while stabilizing the inactivated state, leading to reduced neuronal excitability and inhibition of sustained repetitive firing. This mechanism is crucial for its anticonvulsant properties and differentiates it from other AEDs like carbamazepine (CBZ) and oxcarbazepine (OXC) .
Key Mechanisms:
- Inhibition of Voltage-Gated Sodium Channels : ESL stabilizes the inactivated state of sodium channels, preventing their return to an active state.
- Inhibition of T-Type Calcium Channels : In vitro studies suggest that ESL also inhibits T-type calcium channels, contributing to its anticonvulsant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is notable for its high bioavailability, extensive metabolism, and elimination characteristics.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound as both monotherapy and adjunctive therapy for drug-resistant focal epilepsy. A systematic review indicated that ESL significantly reduces seizure frequency compared to placebo.
Summary of Clinical Trials:
- Study Population : Adults and children aged 2-77 years with drug-resistant focal epilepsy.
- Trial Design : Randomized controlled trials with treatment durations ranging from 12 to 18 weeks.
- Results :
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Dizziness, nausea, somnolence, vomiting, and diplopia.
- Discontinuation Rates : Higher among patients receiving ESL compared to placebo due to side effects .
Case Studies
A post-authorisation study involving patients transitioning from other AEDs to ESL demonstrated significant reductions in seizure frequency:
常见问题
Q. What experimental models are commonly used to investigate eslicarbazepine’s mechanism of action?
Methodological Answer: this compound’s sodium channel modulation is studied using in vitro electrophysiological assays (e.g., voltage-clamp experiments on transfected cells or brain slices) to measure slow inactivation kinetics. Animal models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) validate anticonvulsant efficacy. Clinical correlations use ex vivo brain tissue from epilepsy patients to assess drug penetration and target engagement .
Q. How are clinical trials for this compound structured to evaluate efficacy and safety?
Methodological Answer: Phase III trials typically employ randomized, double-blind, placebo-controlled designs with primary endpoints like seizure frequency reduction. Key considerations include:
- Stratification by baseline seizure type (e.g., focal vs. generalized).
- Dose-titration phases to minimize adverse effects (e.g., dizziness).
- Long-term open-label extensions to assess tolerability over ≥1 year. Safety monitoring includes standardized scales for neurocognitive effects and serum level measurements to avoid drug-drug interactions .
Q. What biomarkers are used to assess this compound’s therapeutic response?
Methodological Answer:
- EEG biomarkers : Reduction in interictal epileptiform discharges.
- Pharmacokinetic markers : Plasma concentration-time profiles to confirm adherence and optimal dosing.
- Neuroimaging : Functional MRI to evaluate changes in seizure network activity. Biomarker validation requires correlation with clinical outcomes (e.g., ≥50% seizure reduction) in prospective cohorts .
Q. How is this compound’s metabolic pathway analyzed in pharmacokinetic studies?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound and its metabolites (e.g., R-licarbazepine) in plasma/urine. Studies often include:
- CYP450 phenotyping (e.g., CYP2C19 genotyping) to identify poor metabolizers.
- Drug interaction assays with probes like omeprazole to assess enzyme induction potential .
Q. What statistical methods are used to analyze this compound’s efficacy in clinical trials?
Methodological Answer:
- Mixed-effects Poisson regression for seizure count data.
- Kaplan-Meier analysis for time-to-first-seizure outcomes.
- ANCOVA adjusted for baseline seizure frequency and covariates (e.g., age, concomitant AEDs). Sensitivity analyses address missing data via multiple imputation or worst-case scenarios .
Advanced Research Questions
Q. How can Box-Behnken design optimize this compound tablet formulation parameters?
Methodological Answer: A 3³ Box-Behnken design evaluates factors like polymer concentration (polyvinylpyrrolidone), disintegrant (tapioca starch), and binder (galbanum gum). Responses include disintegration time (Y1) and % drug release at 45 min (Y2). Optimization uses response surface methodology (RSM) and ANOVA to identify significant interactions (p<0.05). Validation involves comparing predicted vs. observed responses in pilot batches .
Q. How do researchers resolve contradictions in this compound’s efficacy across heterogeneous populations?
Methodological Answer: Subgroup meta-analyses stratify data by age, comorbidities (e.g., renal impairment), or genetic factors (e.g., SCN1A variants). Sensitivity analyses exclude outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool ). Individual participant data (IPD) meta-analysis enables dose-response modeling and identification of non-responder phenotypes .
Q. What in silico approaches predict this compound’s drug interaction potential?
Methodological Answer:
- Physiologically based pharmacokinetic (PBPK) modeling simulates CYP3A4/2C19-mediated interactions (e.g., with oral contraceptives).
- Molecular docking studies assess this compound’s binding affinity to sodium channel subtypes (e.g., Nav1.2 vs. Nav1.6). Validation requires in vitro data (e.g., human hepatocyte induction assays) and clinical pharmacokinetic studies .
Q. How can adaptive trial designs improve this compound dose-finding in pediatric populations?
Methodological Answer: Bayesian response-adaptive randomization adjusts dosing arms based on interim safety/efficacy data. Key steps:
Q. What strategies mitigate bias in retrospective studies of this compound’s long-term outcomes?
Methodological Answer:
- Propensity score matching balances confounding variables (e.g., baseline seizure severity).
- Time-dependent Cox models account for treatment discontinuation or dose changes.
- Electronic health record (EHR) validation via manual chart review reduces misclassification bias.
Sensitivity analyses test robustness to unmeasured confounders (e.g., E-value analysis ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
